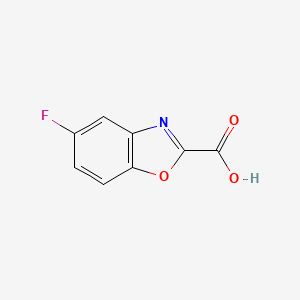

5-Fluoro-benzooxazole-2-carboxylic acid

Vue d'ensemble

Description

5-Fluoro-benzooxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4FNO3 and its molecular weight is 181.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Fluoro-benzooxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is with a molecular weight of approximately 185.14 g/mol. The presence of the fluorine atom is believed to enhance its lipophilicity and biological activity, making it a subject of interest for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | Not effective |

The compound demonstrated selective activity against Gram-positive bacteria, with MIC values indicating effective inhibition at relatively low concentrations. This selectivity suggests potential for further development as an antibiotic agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Preliminary findings suggest that this compound can induce cytotoxic effects on several cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.8 | Induction of apoptosis |

| A549 (Lung cancer) | 18.8 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver cancer) | 42.4 | ROS generation |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazole derivatives, including this compound, against Bacillus subtilis. The results highlighted its superior antibacterial properties compared to other derivatives, reinforcing its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment : In another study focusing on the anticancer effects, researchers treated MCF-7 and A549 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting that modifications to enhance potency could be beneficial .

Applications De Recherche Scientifique

The biological properties of 5-fluoro-benzoxazole-2-carboxylic acid are noteworthy, with studies highlighting its antimicrobial and anti-inflammatory effects. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's interaction with biological targets.

- Antimicrobial Properties : Research indicates that derivatives of benzoxazole compounds exhibit antimicrobial activity against various bacterial strains. The sodium salt form of 5-fluoro-benzoxazole-2-carboxylic acid has been shown to be effective against certain bacteria, suggesting its potential in developing new antimicrobial agents .

- Anti-inflammatory Activity : Studies have demonstrated that related benzoxazole derivatives possess anti-inflammatory properties. For instance, 2-halogenated phenyl benzoxazole-5-carboxylic acids have been screened for their anti-inflammatory activity and cytotoxicity, revealing significant effects comparable to standard anti-inflammatory drugs like ibuprofen .

Synthetic Methodologies

The synthesis of 5-fluoro-benzoxazole-2-carboxylic acid has been explored through various innovative approaches. These methods not only enhance yield but also improve the efficiency of the synthesis process.

- Catalytic Methods : Recent advances in synthetic strategies include the use of nanocatalysts and environmentally friendly solvents. For example, a magnetic solid acid nanocatalyst has been employed for synthesizing benzoxazole derivatives with high yields and reduced reaction times .

- Green Chemistry Approaches : Several studies have focused on green chemistry principles to synthesize benzoxazole derivatives efficiently. Techniques such as solvent-free grinding methods have yielded excellent results with minimal environmental impact .

Therapeutic Applications

The therapeutic potential of 5-fluoro-benzoxazole-2-carboxylic acid is being investigated in various areas:

- Cancer Treatment : The compound has shown promise in cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Its structural modifications can enhance its activity against these cell lines, making it a candidate for further development as an anticancer agent .

- Drug Development : The unique structure of benzoxazoles allows them to serve as scaffolds for drug discovery. Their ability to mimic nucleic acid bases enables interaction with biological receptors, making them suitable for developing novel therapeutic agents .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Carboxybenzoxazole | Carboxyl group at position 6 | Anti-inflammatory properties |

| 2-Amino-5-fluorobenzoxazole | Amino group at position 2 | Enhanced antibacterial activity |

| 5-Fluoro-benzoxazole-2-carboxylic acid | Fluorine substitution | Increased lipophilicity and reactivity |

Propriétés

IUPAC Name |

5-fluoro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWRUQHCOXUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696195 | |

| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-49-1 | |

| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.